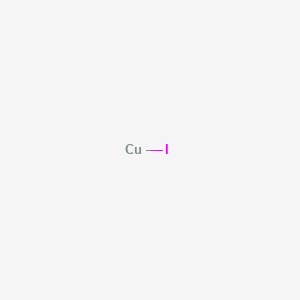

Iodocopper

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iodocopper, also known as copper(I) iodide, is an inorganic compound with the chemical formula CuI. It is a white or pale brown solid that is insoluble in water but soluble in ammonia and iodide solutions. This compound is used in various applications, including organic synthesis, cloud seeding, and as a semiconductor material .

作用机制

Target of Action

Copper (I) iodide, also known as iodocopper, primarily targets organic ligands and iodide ions . The combination of the copper (I) iodide entity with organic ligands gives rise to a large variety of CuI polynuclear structures .

Mode of Action

Copper (II) ions oxidize iodide ions to molecular iodine, and in the process, they are themselves reduced to copper (I) iodide . This interaction results in the formation of a variety of CuI polynuclear structures .

Biochemical Pathways

The reaction of copper (I) iodide with dialkylcyanamides yields copper (I) cluster complexes . These complexes can display stimuli-responsive properties such as luminescence solvatochromism, thermochromism, and mechanochromism .

Pharmacokinetics

Its physicochemical properties and potential applications are mainly focused on organic light-emitting diodes and optical sensors .

Result of Action

The most prominent physical feature of copper (I) iodide materials is their emission, which can be modulated using the chemical structure and composition . The prepared clusters luminesce at room temperature in the solid state with an emission maximum in the range of 554–600 nm upon irradiation at 365 nm .

Action Environment

The action of copper (I) iodide can be influenced by environmental factors. For instance, the preparation methods of making thin films are divided into two categories: wet and neat methods . The advancements in copper (I) iodide as a hole-transporting material and interface engineering techniques hold promising implications for the continued development of such devices .

生化分析

Biochemical Properties

Copper (I) iodide plays a significant role in various biochemical reactions. It has been found to interact with different biomolecules, including enzymes and proteins . For instance, Copper (I) iodide, in combination with cesium fluoride, can promote Stille coupling reaction .

Cellular Effects

The effects of Copper (I) iodide on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Copper (I) iodide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper (I) iodide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Copper (I) iodide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Copper (I) iodide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Copper (I) iodide is transported and distributed within cells and tissues in a manner that is still being studied. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Copper (I) iodide and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Iodocopper can be synthesized through several methods:

Reaction of Copper and Iodine: Heating copper and iodine in concentrated hydroiodic acid produces this compound.

In the laboratory, this compound is often prepared by mixing an aqueous solution of potassium iodide with a soluble copper(II) salt such as copper(II) sulfate. The reaction proceeds as follows:Reaction of Copper(II) Sulfate and Potassium Iodide: 2Cu2++4I−→2CuI+I2

属性

CAS 编号 |

7681-65-4 |

|---|---|

分子式 |

CuI |

分子量 |

190.45 g/mol |

IUPAC 名称 |

copper(1+);iodide |

InChI |

InChI=1S/Cu.HI/h;1H/q+1;/p-1 |

InChI 键 |

LSXDOTMGLUJQCM-UHFFFAOYSA-M |

SMILES |

[Cu]I |

规范 SMILES |

[Cu+].[I-] |

沸点 |

About 1290 °C |

颜色/形态 |

DENSE POWDER OR CUBIC CRYSTALS (ZINC BLENDE STRUCTURE) White cubic crystals White to brownish yellow powde |

密度 |

5.67 |

熔点 |

606 °C |

Key on ui other cas no. |

7681-65-4 |

物理描述 |

White to brownish-yellow solid; [Hawley] Insoluble in water; [Ullmann] White to light brown powder chunks with a weak odor; [Alfa Aesar MSDS] |

保质期 |

It is generally stable in air & is less photosensitive than the chloride or bromide. |

溶解度 |

Insoluble in dilute acid solutions Dissolves in ammonia solution, alkali iodide and cyanide solutions, and dilute hydrochloric acid Soluble in ammonia and potassium iodide solutions; insoluble in water 0.008 g/100 cc water @ 18 °C |

同义词 |

Copper Monoiodide; Copper(1+) Iodide; Copper(I) Iodide; Cuprous Iodide; Cuprous Iodide (CuI); |

蒸汽压力 |

10 MM HG @ 656 °C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

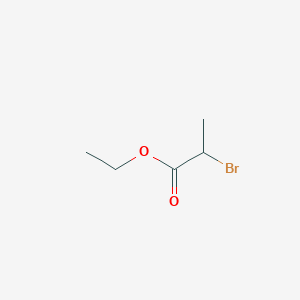

![Diethyl-[2-(3-nitrophenoxy)ethyl]amine](/img/structure/B41177.png)